
2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study on 1,4‐Naphthoquinone derivatives, which share structural motifs with the compound , demonstrated significant cytotoxic activity against various human cancer cell lines, including A549, HeLa, and MCF‐7. The research highlighted the potential of naphthoquinone-based compounds in cancer therapy due to their ability to induce apoptosis and arrest the cell cycle at the G1 phase. These findings suggest that derivatives of 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide might also possess anticancer properties worth exploring (Ravichandiran et al., 2019).
Antimicrobial Activity
Research on phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives, structurally related to the target compound, indicated promising antimicrobial activity. The introduction of the sulfonyl and tetrazole groups, as seen in our compound of interest, suggests a potential for antimicrobial applications. These derivatives were synthesized and showed efficacy against several microorganisms, highlighting the potential for developing new antimicrobial agents from sulfonamide and tetrazole-containing compounds (Yıldırır et al., 2009).
Anion Binding Properties
The study of tetrazoles and acyl sulfonamides as recognition elements in supramolecular chemistry revealed their competent anion binding properties. This research is particularly relevant to the design of molecular sensors and materials science, where the anion binding capability of such functional groups could be harnessed for selective sensing applications. The findings provide a foundation for considering our compound in the development of new materials with specific anion recognition capabilities (Pinter et al., 2011).
Enzyme Inhibition
Compounds featuring sulfonamide groups have been extensively studied for their enzyme inhibitory properties, particularly as carbonic anhydrase inhibitors. Given the sulfonamide functionality present in the compound of interest, it is plausible to explore its potential as an enzyme inhibitor. This application is significant in the development of therapeutic agents targeting enzyme-related dysfunctions or diseases (Akbaba et al., 2014).
Material Science Applications
Sulfonamide derivatives have also been investigated in materials science, particularly for their incorporation into polymeric materials to enhance properties such as solubility, thermal stability, and conductivity. Research in this area could provide insights into the use of compounds like 2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide in the development of advanced materials (Chen et al., 2006).
Eigenschaften
IUPAC Name |
2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c19-17(25)18-20-23-24(21-18)15-8-6-14(7-9-15)22-28(26,27)16-10-5-12-3-1-2-4-13(12)11-16/h5-11,22H,1-4H2,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSRJSCWHCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)phenyl)-2H-tetrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

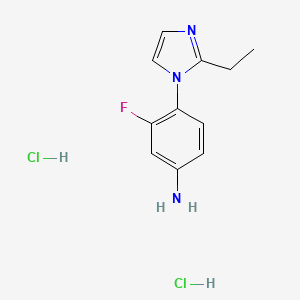
![2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2732067.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride](/img/structure/B2732068.png)
![(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)malononitrile](/img/structure/B2732069.png)

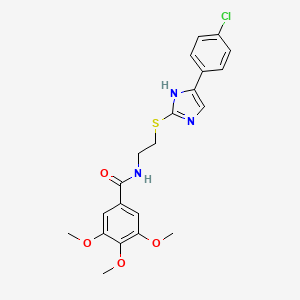

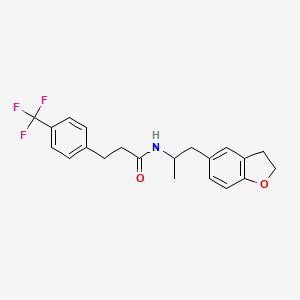

![1-(3-ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2732081.png)
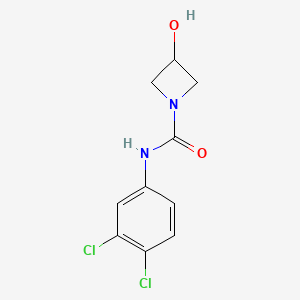
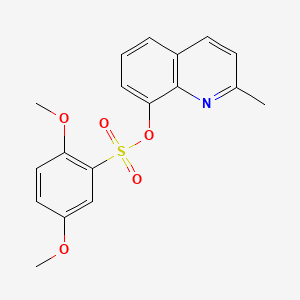
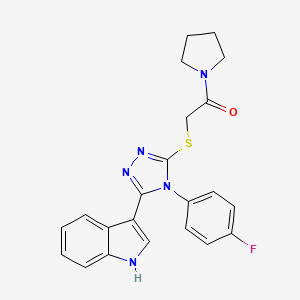
![N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2732087.png)